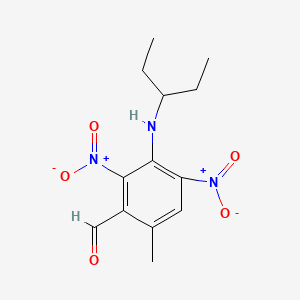
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an amino group, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- typically involves multiple steps. One common method includes the nitration of a benzaldehyde derivative followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-.
化学反応の分析
Types of Reactions
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler compound with only an aldehyde group attached to the benzene ring.
3-Nitrobenzaldehyde: Contains a nitro group in the meta position relative to the aldehyde group.
4-Aminobenzaldehyde: Features an amino group in the para position relative to the aldehyde group.
Uniqueness
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
132591-94-7 |
|---|---|
分子式 |
C13H17N3O5 |
分子量 |
295.29 g/mol |
IUPAC名 |
6-methyl-2,4-dinitro-3-(pentan-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C13H17N3O5/c1-4-9(5-2)14-12-11(15(18)19)6-8(3)10(7-17)13(12)16(20)21/h6-7,9,14H,4-5H2,1-3H3 |
InChIキー |
YTJFNEYPSUMMAK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
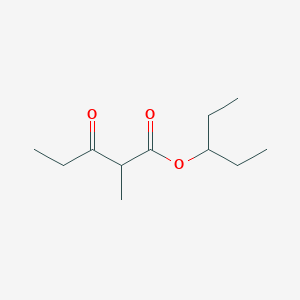
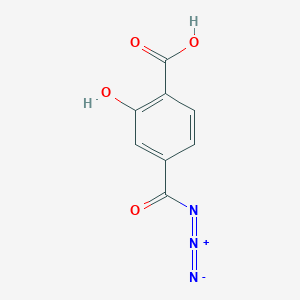
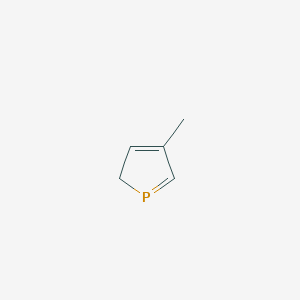
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
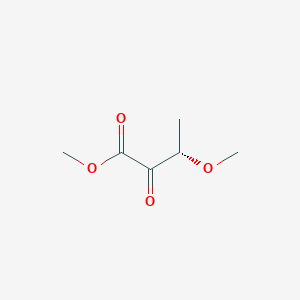
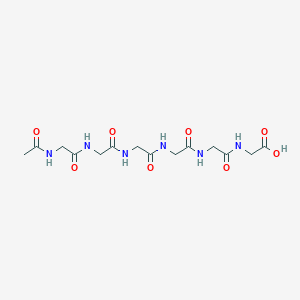
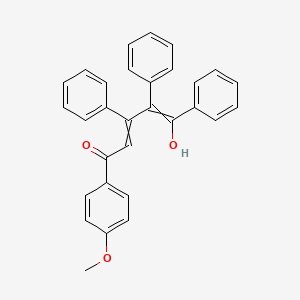
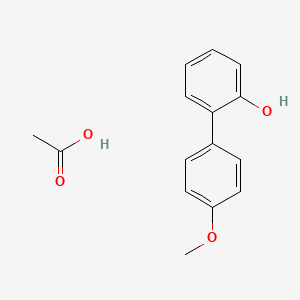

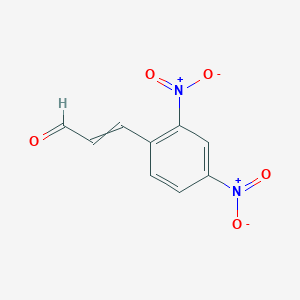
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
